molecular formula C19H11ClINO2 B343164 2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide

Cat. No.: B343164
M. Wt: 447.7 g/mol
InChI Key: SFFYRMUCHODGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide is a chemical compound with the molecular formula C19H11ClINO2 and a molecular weight of 447.7 g/mol. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide typically involves the following steps:

    Formation of Dibenzofuran Derivative: The initial step involves the preparation of a dibenzofuran derivative through a series of reactions, including halogenation and substitution reactions.

    Iodination: The dibenzofuran derivative is then subjected to iodination using iodine and a suitable oxidizing agent.

    Amidation: The final step involves the reaction of the iodinated dibenzofuran derivative with 2-chlorobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of iodine allows for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide: This compound has a similar structure but with a methoxy group instead of an iodine atom.

    3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide: Another related compound with different substituents on the benzamide core.

Uniqueness

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11ClINO2

Molecular Weight

447.7 g/mol

IUPAC Name

2-chloro-N-dibenzofuran-3-yl-5-iodobenzamide

InChI

InChI=1S/C19H11ClINO2/c20-16-8-5-11(21)9-15(16)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23)

InChI Key

SFFYRMUCHODGFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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